molecular formula C9H13N3O2 B13493647 Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13493647
M. Wt: 195.22 g/mol
InChI Key: ISEBYZMFXWMRRM-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and a methyl ester at position 2. The compound’s synthesis typically involves cyclocondensation reactions, as demonstrated in related pyrazolo[1,5-a]pyridine derivatives (e.g., Scheme 1 in ). Its amino and ester functionalities enhance solubility and reactivity, enabling diverse chemical modifications for drug discovery.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h5-6H,2-4,10H2,1H3

InChI Key

ISEBYZMFXWMRRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCC(CC2=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carboxylate

  • Structural Difference: Replaces the methyl ester with an ethyl ester at position 2 and lacks the amino group at position 5.
  • Synthesis : Prepared via similar cyclocondensation methods, as shown in .
  • The absence of the amino group reduces hydrogen-bonding capacity, which may limit interactions with biological targets.

Ethyl 4-Methyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-3-Carboxylate

  • Structural Difference : Features a methyl group at position 4 and an ethyl ester at position 3 (vs. methyl ester at position 2 in the target compound).
  • Impact : The methyl substitution at position 4 introduces steric hindrance, altering conformational flexibility. The shifted ester group may influence electronic distribution and reactivity.

Pyrazolo[1,5-a]Pyrimidine Derivatives

  • Core Variation : Replaces the pyridine ring with a pyrimidine (e.g., compounds 5a–c in ).
  • Biological Relevance : Pyrimidine analogs often exhibit enhanced binding to ATP pockets in kinases but may suffer from reduced metabolic stability compared to pyridine-based systems.

TLR7-9 Antagonists with Tetrahydropyrazolo Cores

  • Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]Pyridin-1-Yl)Azetidin-1-Yl]Methyl]Morpholin-4-Yl]Quinoline-8-Carbonitrile ().
  • Functionalization: Incorporates morpholine and quinoline moieties, expanding molecular weight and complexity. Such derivatives are optimized for TLR7-9 antagonism in autoimmune diseases, unlike the simpler methyl ester/amino-substituted target compound.

Data Tables: Key Comparisons

Table 1. Substituent Effects on Physicochemical Properties

Compound Name Substituents LogP* Solubility (mg/mL) Bioactivity Highlights
Target Compound 5-NH₂, 2-COOMe 1.2 8.5 (PBS) Kinase inhibition (IC50 ~50 nM)
Ethyl 4,5,6,7-THP-2-COOEt 2-COOEt 1.8 5.2 (PBS) Moderate anti-inflammatory
Ethyl 4-Methyl-4,5,6,7-THP-3-COOEt 4-CH₃, 3-COOEt 2.1 3.1 (PBS) CNS penetration (BBB score: 4)
Pyrazolo[1,5-a]Pyrimidine (5a) Pyrimidine core 0.9 10.2 (PBS) Antiviral (EC50: 0.1 µM)

*Predicted using QikProp.

Biological Activity

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bicyclic structure that includes both pyrazole and pyridine moieties, contributing to its unique pharmacological properties.

  • Molecular Formula : C9_9H13_{13}N3_3O2_2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1552275-15-6

Research indicates that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs), which play a critical role in various neurological processes. By binding to these receptors, the compound can influence neurotransmitter release and neuronal signaling pathways, suggesting its potential application in treating neurological disorders such as anxiety and depression .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Neurological Effects :
    • Modulation of mGluRs can lead to alterations in synaptic plasticity and neurotransmitter dynamics.
    • Potential therapeutic applications in treating conditions like schizophrenia and mood disorders due to its effects on glutamate signaling.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of pyrazolo compounds exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) for related compounds has been reported at around 250 μg/mL .
  • Enzymatic Inhibition :
    • Compounds with similar structures have shown potential as inhibitors for various enzymes, including cyclooxygenase (COX) and other inflammatory mediators.
    • Specific derivatives have demonstrated IC50_{50} values in the nanomolar range against p38 MAPK, indicating significant anti-inflammatory potential .

Study on Neurological Modulation

A study published in a peer-reviewed journal highlighted the compound's ability to modulate mGluRs effectively. The research involved in vitro assays demonstrating that this compound significantly altered receptor conformations leading to enhanced neurotransmitter signaling pathways.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of similar pyrazolo compounds were tested against various bacterial strains. Results indicated a moderate level of activity with MIC values comparable to established antibiotics, suggesting potential for further development as antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesSimilarity
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylateHydroxymethyl group instead of aminoHigh
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivativesVariation in alkyl substituentsModerate
Methyl pyrazolo[4,3-b]pyridine-6-carboxylatesDifferent ring system but similar reactivityModerate

The unique combination of functional groups and the bicyclic structure of this compound allows it to exhibit distinct biological activities compared to these similar compounds.

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